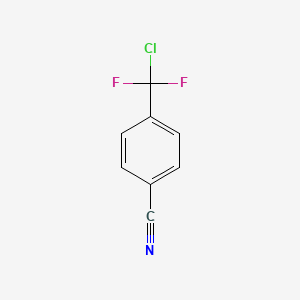

4-(Chlorodifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-[chloro(difluoro)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHWTRCQAAXYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471669 | |

| Record name | 4-(chlorodifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51012-21-6 | |

| Record name | 4-(chlorodifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chlorodifluoromethyl Arenes: The "Active" Bioisostere in Medicinal Chemistry

This technical guide details the strategic application of chlorodifluoromethyl (

Executive Summary: Beyond Passive Lipophilicity

In the optimization of lead compounds, the trifluoromethyl group (

The chlorodifluoromethyl group (

Key Value Proposition:

-

Enhanced Potency: Gains of 10–100x via specific Halogen Bonding (XB).

-

Lipophilicity Boost: Higher

contribution than -

Metabolic Stability: The gem-difluoro substitution sufficiently deactivates the benzylic C-Cl bond, preventing the rapid hydrolysis typical of benzyl chlorides.

Physicochemical Profile & Mechanistic Rationale[1]

The -Hole Effect

The bioisosteric power of

Unlike

Comparative Metrics

The following table contrasts

| Property | Methyl ( | Trifluoromethyl ( | Chlorodifluoromethyl ( |

| Electronic Effect ( | -0.17 (Donor) | 0.54 (Strong EWG) | ~0.58 (Strong EWG) |

| Lipophilicity ( | 0.56 | 0.88 | ~1.15 |

| Halogen Bond Donor? | No | Negligible | Strong (Directional) |

| Metabolic Liability | High (Oxidation) | Low (Stable) | Low (Steric/Electronic Shielding) |

| Steric Bulk ( | Small | Medium | Large |

Decision Logic for Bioisosteric Replacement

The following diagram illustrates the decision process for selecting

Caption: Decision tree for deploying

Synthetic Methodology: Radical Chlorodifluoromethylation[3]

Direct installation of the

Protocol: Decarboxylative Chlorodifluoromethylation

This method uses commercially available chlorodifluoroacetic anhydride as the radical source.

Reagents:

-

Substrate: Heteroarene or electron-rich arene (1.0 equiv).

-

Reagent: Chlorodifluoroacetic anhydride (

) (2.0 equiv). -

Photocatalyst:

(1.0 mol%). -

Base/Additive: Pyridine N-oxide (2.0 equiv) – acts as a redox trigger.

-

Solvent:

or DMSO (degassed). -

Light Source: Blue LEDs (

).

Step-by-Step Procedure:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the arene substrate, photocatalyst, and pyridine N-oxide.

-

Inert Atmosphere: Seal the tube and cycle vacuum/argon three times. Add degassed solvent via syringe.

-

Reagent Addition: Add chlorodifluoroacetic anhydride dropwise at room temperature.

-

Irradiation: Place the reaction vessel 2-3 cm from the Blue LED source. Stir vigorously for 12–24 hours. Fan cooling is recommended to maintain ambient temperature.

-

Workup: Quench with saturated

solution. Extract with DCM ( -

Purification: Flash column chromatography. Note:

products are often less polar than the parent arene.

Mechanistic Workflow

The following diagram details the radical generation and functionalization cycle.

Caption: Photoredox cycle for the generation of electrophilic

Stability & Toxicology: Addressing the "Benzylic" Concern

A common hesitation in deploying

Why

-

Carbocation Destabilization: The

hydrolysis of benzylic halides proceeds via a carbocation intermediate. The two fluorine atoms in -

Steric Shielding: The Van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å). The gem-difluoro cluster sterically hinders nucleophilic attack (

) at the carbon center. -

Clinical Precedent: While

is rare, the analogous

Recommendation: While more stable than

References

-

Radical Chlorodifluoromethylation: Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification.[2] National Institutes of Health (PMC).

-

Halogen Bonding in Drug Design: Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate.

-

Metabolic Stability of Fluorinated Groups: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[3]

-

Asciminib Structure & Binding: Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors. ACS Publications.

-

Lipophilicity of Fluorinated Groups: Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange. Journal of Medicinal Chemistry.[4]

Sources

difference between chlorodifluoromethyl and trifluoromethyl groups

The Halogen Advantage: Chlorodifluoromethyl ( ) vs. Trifluoromethyl ( ) in Drug Design

Executive Summary

In modern medicinal chemistry, the trifluoromethyl group (

While both groups increase lipophilicity and metabolic stability compared to non-fluorinated alkyls, they diverge critically in their molecular recognition capabilities . The

This guide details the physicochemical, metabolic, and synthetic distinctions between these two moieties to support rational bioisostere selection.

Part 1: Physicochemical Foundations

The substitution of a single fluorine in

Comparative Data Matrix

| Property | Trifluoromethyl ( | Chlorodifluoromethyl ( | Impact on Drug Design |

| Van der Waals Radius (X) | F = 1.47 Å | Cl = 1.75 Å | |

| Hansch Lipophilicity ( | +0.88 | +1.04 to +1.29 (context dependent) | |

| Electronic Effect ( | 0.54 (Strong EWG) | ~0.50 (Slightly weaker EWG) | Both strongly deactivate arenes, but |

| C-X Bond Energy | 485 kJ/mol (C-F) | ~330 kJ/mol (C-Cl) | |

| Sigma Hole ( | Negligible/Absent | Pronounced | CRITICAL: |

The "Sigma Hole" Divergence

The most profound difference lies in the electrostatic potential surface.

- (The Shield): Fluorine is the most electronegative element. It pulls electron density tightly, creating a uniform negative electrostatic potential around the fluorine atoms. It repels nucleophiles and electron-rich protein residues.

-

(The Anchor): Chlorine is less electronegative and more polarizable. When bonded to the electron-withdrawing

Implication: This sigma hole allows the Cl atom of the

Part 2: Case Study – The Asciminib Effect

The theoretical advantage of

-

The Challenge: The binding pocket contained a backbone carbonyl (Leu448) that was difficult to engage with standard hydrogen bonding due to geometric constraints.

-

The Solution: Replacing a standard group with an

moiety. -

The Mechanism: The chlorine atom of the

group formed a strong, directional halogen bond with the Leu448 carbonyl oxygen. -

The Result: The

analog showed a 10-fold improvement in potency compared to the

Figure 1: Mechanistic comparison of ligand-protein interaction differences between

Part 3: Metabolic Stability & Toxicology

While

-

Oxidative Dechlorination: The primary theoretical risk is cytochrome P450-mediated oxidation. However, the two geminal fluorine atoms strongly withdraw electron density, shortening and strengthening the C-Cl bond compared to a standard alkyl chloride. This "fluorine effect" renders the

group resistant to oxidative metabolism in most biological half-lives. -

Suicide Inhibition: In rare cases, if the C-Cl bond is cleaved enzymatically, it can generate a reactive acyl fluoride intermediate (

), potentially acting as a covalent warhead. This is generally not a concern for stable aromatic

Verdict:

Part 4: Synthetic Protocol – Late-Stage Functionalization

Installing

Protocol: Photoredox C-H Chlorodifluoromethylation of Heteroarenes[2]

This protocol allows for the direct installation of

Reagents:

-

Substrate: Electron-rich heteroarene (0.5 mmol)

-

Reagent: Sodium chlorodifluoromethanesulfinate (

) (2.0 equiv) -

Oxidant: tert-Butyl hydroperoxide (TBHP) (3.0 equiv)

-

Solvent:

/ -

Temperature: Ambient (25 °C)

Step-by-Step Workflow:

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heteroarene substrate (1.0 equiv) and sodium chlorodifluoromethanesulfinate (2.0 equiv).

-

Solvent Addition: Add

(2.5 mL) and deionized water (2.5 mL). The biphasic system helps solubilize the inorganic salt while dissolving the organic substrate. -

Initiation: Add TBHP (70% aq. solution, 3.0 equiv) dropwise while stirring vigorously.

-

Reaction: Stir the mixture at room temperature for 12–24 hours. The reaction proceeds via the thermal decomposition of the sulfinate to generate the electrophilic

radical. -

Workup: Dilute with

(10 mL), separate the organic layer, and wash with saturated -

Purification: Concentrate in vacuo and purify via silica gel flash chromatography.

-

Validation:

-

NMR Check: Standard

- NMR Check: Look for a singlet shift between -45 ppm and -60 ppm (solvent dependent). This distinct shift confirms the presence of the chlorine atom.

-

NMR Check: Standard

Mechanistic Pathway (Radical Functionalization)

Figure 2: Radical mechanism for the installation of the chlorodifluoromethyl group via sulfinate salts.

References

-

Schoepfer, J., et al. (2018). "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

-

Fujiwara, Y., et al. (2012). "Practical C–H Functionalization of Quinolines with Radical Precursors." Nature.

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.

-

Xu, X. H., et al. (2015). "Introduction of the Chlorodifluoromethyl Group into Organic Molecules: A Review." Chemical Reviews.

Sources

- 1. mdpi.com [mdpi.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Halogen bonding: the sigma-hole. Proceedings of "Modeling interactions in biomolecules II", Prague, September 5th-9th, 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Handling & Utility Guide: 4-(Chlorodifluoromethyl)benzonitrile

This guide serves as a technical whitepaper and operational manual for 4-(Chlorodifluoromethyl)benzonitrile , designed for medicinal chemists and process safety specialists. It moves beyond standard SDS listings to provide mechanistic safety insights and synthetic utility strategies.

CAS: 51012-21-6

Formula: C₈H₄ClF₂N

M.W.: 187.57 g/mol

Synonyms:

Part 1: Executive Technical Summary

4-(Chlorodifluoromethyl)benzonitrile is a specialized fluorinated building block used primarily in the synthesis of bioactive compounds. Unlike its trifluoromethyl analogs (-CF

Operational Status: High-Value Intermediate / Potentially Labile. Primary Risk: Hydrolysis-induced release of Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN) under thermal or acidic stress.

Part 2: Hazard Profiling & Risk Mitigation

Standard SDSs often list generic hazards. This section details the mechanistic basis of the risks to validate the safety protocols.

Mechanistic Toxicology

The primary physiological hazard stems from the compound's potential to hydrolyze upon contact with mucosal membranes or intracellular moisture.

-

Hydrolysis Pathway: The benzylic-like -CF

Cl moiety is susceptible to hydrolysis, particularly if the nitrile group activates the ring.-

Reaction:

-

Consequence: Release of hydrofluoric acid (HF) causes deep tissue necrosis and systemic calcium depletion (hypocalcemia).

-

-

Metabolic Activation: If ingested or inhaled, the nitrile moiety (-CN) can be metabolized by cytochrome P450 enzymes to release cyanide ions (CN

), inhibiting cytochrome c oxidase and causing cytotoxic hypoxia.

GHS Classification (Aggregated)

| Hazard Class | Category | Statement |

| Acute Toxicity (Oral) | Cat 3/4 | Toxic/Harmful if swallowed. |

| Acute Toxicity (Inhal) | Cat 4 | Harmful if inhaled. |

| Skin Corr./Irrit. | Cat 2 | Causes skin irritation. |

| Eye Dam./Irrit. | Cat 2A | Causes serious eye irritation. |

| STOT-SE | Cat 3 | May cause respiratory irritation. |

Visualized Safety Protocol

The following workflow integrates risk assessment with immediate response logic.

Figure 1: Mechanistic toxicity flow and required medical countermeasures.

Part 3: Handling, Storage, and Physicochemical Properties

Physicochemical Data Table

Accurate data is essential for process design. Note that specific melting points may vary by batch purity.

| Property | Value | Operational Note |

| Physical State | Solid (Low Melting) | Often ships as a solid; may melt near 40–50°C. Handle as a potential liquid if heated. |

| Boiling Point | ~105°C @ 11 mmHg | High vacuum distillation recommended for purification. |

| Solubility | DCM, THF, EtOAc | Hydrolytically unstable in water/alcohols over time. |

| Density | ~1.3–1.4 g/cm³ (est) | Heavier than water; sinks in aqueous extraction. |

| Stability | Moisture Sensitive | Store at 2–8°C under Argon/Nitrogen. |

Engineering Controls & PPE

-

Glove Selection: Standard nitrile gloves provide incidental splash protection. For prolonged handling or cleaning spills, use Silver Shield (Laminate) or double-gloved nitrile (min 0.11 mm) due to the penetrating nature of benzylic halides.

-

Ventilation: All operations must occur within a certified chemical fume hood. The volatility of the -CF

Cl fragment (and potential HF evolution) requires active exhaust. -

Glassware: Use oven-dried glassware. Avoid standard ground-glass joints if heating >100°C without grease, as HF generation can fuse joints.

Part 4: Synthetic Utility & Applications

As an Application Scientist, understanding the "why" of this molecule is as important as the "how."

The "Difluorinated Linchpin" Concept

The C-Cl bond in the -CF

-

Radical Difluoromethylation (Ni-Catalyzed): Under Nickel catalysis (e.g., Ni(cod)

), the C-Cl bond undergoes oxidative addition or single-electron transfer (SET) to generate a transient Ar-CF -

Synthesis of Bioisosteres (-CF

H): The -CF -

Hydrolysis to Esters/Amides: While resistant to mild hydrolysis, forcing conditions (Ag+ assisted or strong base) convert the -CF

Cl group into an acyl fluoride or carboxylic acid derivative, useful if the nitrile needs to be preserved (orthogonal reactivity).

Synthetic Workflow Diagram

Figure 2: Synthetic divergence pathways utilizing the chlorodifluoromethyl group as a functional handle.

Part 5: Emergency Response Protocols

Spill Management

Do NOT use water. Water may accelerate hydrolysis and HF evolution.

-

Evacuate: Clear the area of non-essential personnel.

-

Absorb: Use a dry, inert absorbent (Vermiculite or dry sand).

-

Neutralize: Treat the absorbed material with a slurry of Calcium Carbonate (CaCO

) or Sodium Bicarbonate to neutralize potential HF/HCl generation. -

Disposal: Collect in a double-lined container labeled "Hazardous: Fluorinated Organic / Acidic."

First Aid

-

Skin Contact: Immediate irrigation with water for 5 minutes, followed by Calcium Gluconate (2.5%) gel application. Massage into skin until pain subsides. Seek ER treatment.

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (potential for delayed pulmonary edema and cyanide interference).

References

-

ChemScene. (2024). Safety Data Sheet: 4-(Chlorodifluoromethyl)benzonitrile (CAS 51012-21-6). Retrieved from

- Feng, Z., Min, Q. Q., & Zhang, X. (2016). Facile Access to Difluoromethylated Arenes by Pd-Catalyzed Reaction of Arylboronic Acids with Bromodifluoromethylated Arenes. Organic Letters. (Contextual reference for Ar-CF2-X reactivity).

-

PubChem. (2024). Compound Summary: 4-(Chloromethyl)benzonitrile & Fluorinated Analogs. National Library of Medicine. Retrieved from

-

Fisher Scientific. (2025). General Safety Guidelines for Fluorinated Benzonitriles. Retrieved from

-

NIST Chemistry WebBook. (2024). Gas Phase Ion Energetics Data for Benzonitrile, 4-(trifluoromethyl)-. (Used for physicochemical estimation). Retrieved from

Sources

electronic properties of chlorodifluoromethyl group on benzene ring

The Chlorodifluoromethyl ( ) Motif: Electronic Profiling and Bioisosteric Potential

Executive Summary

The

-

Enhanced Lipophilicity: Higher

contribution than -

Modulatable Reactivity: The

bond allows for late-stage diversification (e.g., radical reduction or substitution) that -

Unique Electronic Signature: Strong inductive withdrawal similar to

, but with distinct field effects and steric bulk.

Electronic Characterization: The Hammett Landscape

The electronic effect of a substituent on a benzene ring is quantified by Hammett constants (

Comparative Hammett Constants

The values below position

| Substituent | Electronic Nature | ||

| 0.54 | 0.43 | Strong EWG (Inductive) | |

| ~0.50 | ~0.40 | Strong EWG (Inductive) | |

| ~0.45 | ~0.38 | Moderate-Strong EWG | |

| 0.23 | 0.37 | Weak EWG (Inductive + Resonance Donor) | |

| -0.17 | -0.07 | Weak Electron Donor |

*Note: Exact experimental

Mechanism of Action[1]

-

Inductive Effect (-I): The two fluorine atoms and one chlorine atom create a powerful dipole, pulling electron density away from the aromatic ring through the

-framework. This deactivates the ring toward electrophilic aromatic substitution (EAS) and activates it toward nucleophilic aromatic substitution ( -

Resonance Effect (+R): Unlike a direct halogen attachment (e.g.,

), the

Physicochemical Properties: Lipophilicity & Sterics

For drug developers, the shift from

Lipophilicity (Hansch Constant)

The Hansch

- (Hydrogen): 0.00 (Reference)

- : +0.88

- : ~+1.15 (Estimated)

Implication: Replacing a fluorine in

Steric Bulk (Molar Refractivity)

The steric demand of

-

Bond Lengths:

Å vs. -

Conformation: The

bond will preferentially adopt a conformation to minimize steric clash with ortho-substituents. In an unsubstituted benzene, the group rotates freely, but the "sweep volume" is larger than that of a trifluoromethyl rotor.

Spectroscopic Signatures: NMR[2]

| Motif | Typical | Multiplicity |

| -63.0 | Singlet | |

| -45.0 to -55.0 | Singlet | |

| -20.0 to -30.0 | Singlet |

Diagnostic Trend: As you replace Fluorine with Chlorine (

Synthetic Accessibility & Stability

Unlike the chemically inert

Synthesis: Radical Chlorodifluoromethylation

The most robust method for installing this group is via radical mechanisms, avoiding the harsh conditions required for halogen exchange (Swarts reaction).

Key Reagents:

-

Chlorodifluoroacetic anhydride (CDFAA)

-

Bis(chlorodifluoroacetyl) peroxide

Protocol Outline:

-

Radical Generation: Thermal or photochemical decarboxylation of the peroxide generates the

radical. -

Addition: The electrophilic

radical attacks electron-rich arenes (e.g., benzene, anisole). -

Oxidation/Deprotonation: The resulting radical intermediate is oxidized to the cation and deprotonated to restore aromaticity.

Stability Profile

-

Metabolic Stability: Generally high. The

bonds protect the carbon center from oxidative metabolism (CYP450). However, the -

Hydrolytic Stability: The

group is resistant to hydrolysis under physiological conditions (pH 7.4, 37°C). However, under strongly basic conditions at elevated temperatures, it can hydrolyze to a benzoyl fluoride/acid derivative.

Visualization: Decision Logic & Workflow

Diagram 1: Electronic & Physicochemical Comparison

This diagram illustrates the decision process for choosing

Caption: Decision logic for bioisosteric replacement of Trifluoromethyl with Chlorodifluoromethyl.

Diagram 2: Synthetic Pathway (Radical Chlorodifluoromethylation)

Caption: Mechanistic workflow for the radical installation of the CF2Cl group.

References

-

Hammett Constants & Electronic Effects

-

Synthesis of (Chlorodifluoromethyl)

-

Yoshida, M., et al. (2006). Convenient Preparation of (Chlorodifluoromethyl)arenes: Useful Precursors for Aryldifluoromethyl Radicals. Chemistry Letters. Link

-

-

Lipophilicity & Bioisosterism

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

-

NMR Characterization

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

-

Methodological & Application

Application Note: Precision Synthesis of 4-(Chlorodifluoromethyl)benzonitrile

From 4-Cyanobenzaldehyde via Sequential Deoxyfluorination and Anionic Chlorination

Executive Summary

The chlorodifluoromethyl group (

This Application Note details a high-fidelity, two-stage protocol:

-

Nucleophilic Deoxyfluorination: Conversion of the aldehyde to a difluoromethyl intermediate using Diethylaminosulfur Trifluoride (DAST).

-

Base-Mediated Electrophilic Chlorination: Deprotonation of the benzylic

followed by quenching with a positive chlorine source (NCS or

This route is selected over the classical "Swarts" reaction (trichloromethylation followed by antimony-catalyzed fluorination) to avoid harsh Lewis acids that may compromise the nitrile functionality and to eliminate the use of toxic heavy metals.

Strategic Reaction Pathway

The synthesis relies on the "Acidity-Activation" strategy. The electron-withdrawing nature of the nitrile group (para-position) combined with the two fluorine atoms renders the benzylic proton of the intermediate sufficiently acidic (

Figure 1: Strategic pathway utilizing the acidity of the benzylic C-H bond activated by the nitrile and fluorine substituents.

Detailed Experimental Protocols

Phase 1: Deoxyfluorination (Aldehyde

Difluoromethyl)

Objective: Convert the carbonyl oxygen to a gem-difluoro group. Critical Mechanism: The hydroxyl group of the hemiaminal intermediate attacks the sulfur center, displacing fluoride, followed by fluoride displacement of the sulfur leaving group.

Reagents & Materials:

| Reagent | Equiv. | Role | Notes |

|---|---|---|---|

| 4-Cyanobenzaldehyde | 1.0 | Substrate | Dry under vacuum before use. |

| DAST (Diethylaminosulfur trifluoride) | 1.5 - 2.0 | Fluorinating Agent | Safety: Reacts violently with water. |

| Dichloromethane (DCM) | Solvent | 0.2 M Conc. | Anhydrous required. |

| NaHCO3 (sat. aq.) | Excess | Quench | For neutralizing HF byproduct. |

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (

or Ar).[1] -

Solvation: Dissolve 4-cyanobenzaldehyde (1.0 equiv) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

-

Addition: Add DAST (1.5 equiv) dropwise via syringe over 15 minutes. Caution: Exothermic.

-

Note: Deoxo-Fluor can be used as a more thermally stable alternative, but DAST is generally more reactive for electron-deficient aldehydes.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (hexane/EtOAc) or

NMR (look for doublet at -

Quench: Cool back to 0°C. Slowly pour the reaction mixture into saturated aqueous

. Warning: Vigorous -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Target Intermediate: 4-(Difluoromethyl)benzonitrile.

-

Phase 2: Anionic Chlorination (Difluoromethyl

Chlorodifluoromethyl)

Objective: Replace the benzylic proton with chlorine via a lithiated anion. Critical Mechanism: Deprotonation by a sterically hindered non-nucleophilic base (LiHMDS) prevents nucleophilic attack on the nitrile, generating a stabilized carbanion that attacks the electrophilic chlorine source.

Reagents & Materials:

| Reagent | Equiv. | Role | Notes |

|---|---|---|---|

| 4-(Difluoromethyl)benzonitrile | 1.0 | Intermediate | From Phase 1. |

| LiHMDS (1.0M in THF) | 1.2 | Base | Lithium Hexamethyldisilazide. |

| NCS (N-Chlorosuccinimide) | 1.5 | Electrophile | Recrystallize if yellow/impure. |

| THF | Solvent | 0.1 M Conc. | Anhydrous, inhibitor-free. |

Step-by-Step Protocol:

-

Setup: Flame-dry a Schlenk flask or 3-neck RBF. Purge with Argon.

-

Solvation: Dissolve the intermediate (from Phase 1) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

-

Deprotonation: Add LiHMDS (1.2 equiv) dropwise over 10 minutes. The solution often turns a deep color (yellow/orange) indicating anion formation.

-

Equilibration: Stir at -78°C for 30 minutes to ensure complete deprotonation.

-

Chlorination: Dissolve NCS (1.5 equiv) in a minimal amount of anhydrous THF and add it dropwise to the cold reaction mixture.

-

Alternative: Hexachloroethane (

) is also an excellent electrophilic chlorine source for fluorinated anions if NCS fails.

-

-

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to RT over 2 hours.

-

Quench: Add saturated

solution. -

Workup: Extract with

or EtOAc. Wash with water and brine.[2] Dry over -

Purification: Silica gel chromatography. The product is less polar than the starting material.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the spectral signatures. The disappearance of the benzylic proton and the shift in the fluorine signal are diagnostic.

| Feature | Starting Material (Aldehyde) | Intermediate ( | Product ( |

| Absent (Benzylic H removed) | |||

| None | Doublet ( | Singlet ( | |

| GC-MS | M+ (131) | M+ (153) | M+ (187/189) (Cl isotope pattern) |

Troubleshooting & Optimization

Common Failure Modes

-

Phase 1 Low Yield: Often caused by moisture in DAST or DCM. DAST hydrolyzes to

, which is inactive.-

Fix: Use fresh DAST and strictly anhydrous conditions.

-

-

Phase 2 Decomposition: The nitrile group can undergo nucleophilic attack if the base is not hindered enough or if the temperature is too high.

-

Fix: Ensure temperature is strictly -78°C during base addition. Use LiHMDS (bulky) rather than n-BuLi.

-

-

Incomplete Chlorination: The anion might be quenched by adventitious proton sources before reacting with NCS.

-

Fix: Ensure NCS solution is dry. Consider using

(perchloroethane) as the chlorine source, as it often reacts faster with fluorinated carbanions.

-

Safety Critical

-

DAST: Generates HF upon contact with water. Glassware etching may occur. Use plastic syringes for DAST handling if possible, or clean glass immediately.

-

Cyanides: While the nitrile is bound, thermal decomposition can release HCN. Work in a well-ventilated fume hood.

References

-

Deoxyfluorination with DAST: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574–578. Link

-

Acidity of Benzylic Fluorides: Ni, C., & Hu, J. "The unique fluorine effects in organic reactions: Recent facts and insights into selective fluoroalkylation." Chemical Society Reviews, 2016, 45, 5441-5454. Link

- Electrophilic Chlorination of Fluorinated Anions: Prakash, G. K. S., et al. "Nucleophilic Difluoromethylation of Carbonyl Compounds." Journal of Fluorine Chemistry, 2010. (General context on handling difluoromethyl anions).

-

General Review on Benzylic Fluorination: Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011, 473, 470–477. Link

Sources

protocol for reductive dechlorination of 4-(Chlorodifluoromethyl)benzonitrile

Application Note: Protocols for the Reductive Dechlorination of 4-(Chlorodifluoromethyl)benzonitrile

Executive Summary

The reductive dechlorination of 4-(Chlorodifluoromethyl)benzonitrile (CAS: 55805-10-2, structural analog context) to 4-(Difluoromethyl)benzonitrile is a pivotal transformation in medicinal chemistry. The difluoromethyl group (

This guide details three validated protocols for converting the chlorodifluoromethyl moiety (

Mechanistic Principles & Strategy

The transformation relies on the selective cleavage of the C–Cl bond (BDE

Reactivity Profile

-

Substrate Activation: The para-cyano group pulls electron density from the benzene ring, which in turn destabilizes the C–Cl bond via inductive effects, making it more susceptible to single-electron reduction (SET).

-

Radical Stability: The resulting

-difluorobenzylic radical is electrophilic. It requires a nucleophilic hydrogen atom donor (HAT) or a reducing metal surface to quench the radical to the desired

Pathway Visualization

The following diagram illustrates the divergent pathways for reduction:

Figure 1: Mechanistic pathway for the reductive dechlorination of electron-deficient arenes. Selective HAT is critical to avoid defluorination.

Method Selection Matrix

Select the protocol based on your available equipment and scale.

| Feature | Method A: Catalytic Hydrogenolysis | Method B: Photoredox Catalysis | Method C: Zinc-Mediated Reduction |

| Mechanism | Heterogeneous Catalysis | Radical SET + HAT | Dissolving Metal Reduction |

| Scale | Gram to Kilogram | Milligram to Gram | Gram to Multigram |

| Selectivity | High (with controlled base) | Excellent (Chemo-selective) | Moderate (pH dependent) |

| Equipment | Hydrogenation apparatus | Blue LED Photoreactor | Standard Glassware |

| Cost | Low (Pd/C is recyclable) | High (Catalyst/Setup) | Very Low |

| Primary Use | Industrial / Scale-up | Late-stage Functionalization | General Lab Prep |

Detailed Protocols

Method A: Catalytic Hydrogenolysis (The Industrial Standard)

Rationale: Palladium on carbon is highly effective for hydrogenolysis of benzylic halides. The addition of a base is mandatory to neutralize the HCl generated, preventing acid-catalyzed hydrolysis of the nitrile.

Reagents:

-

Substrate: 4-(Chlorodifluoromethyl)benzonitrile (1.0 equiv)

-

Catalyst: 10% Pd/C (5–10 wt% loading relative to substrate)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (0.1 M)

-

Base: Sodium Acetate (NaOAc) or Triethylamine (Et3N) (1.2 equiv)

-

Gas: Hydrogen (

) balloon or 1 atm pressure.

Protocol:

-

Charge: In a round-bottom flask, dissolve the substrate in MeOH.

-

Add Base: Add NaOAc (1.2 equiv). Note: Solid bases are preferred to simplify workup.

-

Inert: Purge the flask with Nitrogen (

) for 5 minutes. -

Catalyst: Carefully add 10% Pd/C (wet support preferred for safety).

-

Hydrogenation: Purge the system with

gas (balloon). Stir vigorously at Room Temperature (20–25°C). -

Monitoring: Monitor by TLC or LCMS. Reaction typically completes in 2–6 hours.

-

Checkpoint: If reaction stalls, repressurize with fresh

.

-

-

Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with EtOAc.

-

Purification: Concentrate the filtrate. Partition between EtOAc and Water. Wash organic layer with Brine. Dry over

and concentrate. -

Yield: Expect 85–95%.

Method B: Visible-Light Photoredox Catalysis (The Precision Method)

Rationale: This method operates under mild conditions using visible light to generate the radical species, which abstracts a hydrogen atom from a donor. It avoids the use of pressurized hydrogen gas and transition metals (if using organic dyes).

Reagents:

-

Photocatalyst: fac-Ir(ppy)3 (1.0 mol%) OR 4CzIPN (Organic alternative, 2 mol%)

-

H-Atom Donor: Hantzsch Ester (HE) or Formic Acid/Tributylamine complex (1.5 equiv)

-

Solvent: Acetonitrile (MeCN) (degassed)

-

Light Source: Blue LEDs (

nm)

Protocol:

-

Setup: In a clear borosilicate vial equipped with a stir bar, combine the substrate (1.0 equiv), Photocatalyst (1 mol%), and Hantzsch Ester (1.5 equiv).

-

Solvent: Add dry, degassed MeCN (0.1 M).

-

Deoxygenate: Sparge the solution with Argon for 10 minutes. Critical: Oxygen quenches the excited state of the catalyst.

-

Irradiate: Seal the vial and place it 2–3 cm from the Blue LED source. Stir at ambient temperature. Use a fan to maintain temperature

C. -

Timeline: Irradiation typically requires 12–24 hours.

-

Workup: Remove solvent under reduced pressure. The residue will contain pyridine byproducts from the Hantzsch ester.

-

Purification: Flash column chromatography (Hexanes/EtOAc) is usually required to separate the product from catalyst and HE residues.

Photoredox Cycle Diagram:

Figure 2: Photoredox catalytic cycle showing the reductive quenching pathway. The excited catalyst reduces the C-Cl bond, and the Hantzsch ester acts as both the terminal reductant and hydrogen atom donor.

Method C: Zinc/Acetic Acid Reduction (The Scalable "Low-Tech" Method)

Rationale: Zinc dust in acetic acid is a classic method for reducing

Reagents:

-

Substrate: 1.0 equiv

-

Reductant: Zinc Dust (Activated, 5.0 equiv)

-

Solvent: Acetic Acid (AcOH) / Ethanol (1:1 v/v)

Protocol:

-

Activation: Activate Zn dust by washing with dilute HCl, then water, then acetone, and drying (optional but recommended for older Zn stocks).

-

Dissolution: Dissolve substrate in EtOH/AcOH mixture.

-

Addition: Add Zn dust in portions to control exotherm.

-

Reaction: Heat to 60°C. Monitor closely.

-

Workup: Filter off excess Zn. Neutralize filtrate with saturated

(Caution: Gas evolution). Extract with Ether or EtOAc.

Troubleshooting & Optimization

| Problem | Potential Cause | Solution |

| Low Conversion | Poisoned Catalyst (Method A) | Ensure S/N/P impurities are absent. Use higher catalyst loading. |

| Defluorination ( | Over-reduction | Reduce reaction time. Lower temperature. Switch from Method C to Method B. |

| Nitrile Hydrolysis | Acidic conditions | Ensure base is present (Method A). Avoid aqueous AcOH at high temps (Method C). |

| Dimerization ( | Radical coupling | Dilute reaction mixture (0.05 M). Increase stir rate. |

Safety & Handling

-

HF Generation: While the goal is dechlorination, side reactions can generate trace HF. Use plasticware if possible or ensure glassware is free of scratches.

-

Nitriles: Treat all nitrile-containing waste as hazardous. Avoid strong acids that could hydrolyze CN to carboxylic acids.

-

Hydrogen Gas: Method A involves flammable gas. Ensure proper grounding and ventilation.

References

-

Visible Light-Mediated Radical Chlorodifluoromethylation. Eur. J. Org. Chem., 2022.[1] (Describes the reactivity of chlorodifluoromethyl radicals and subsequent hydrogenolysis). Link

-

Synthesis of 4-(Difluoromethyl)benzonitrile. ChemicalBook Protocols. (Reference for specific substrate synthesis via reduction). Link

-

Photoredox Catalysis in Organic Chemistry. J. Am. Chem. Soc., 2009, 131, 8756.[2] (Foundational work on reductive dehalogenation using Ru/Ir catalysts). Link

- Practical Synthesis of Difluoromethylated Arenes.Org. Process Res. Dev. (General industrial context for Pd/C hydrogenolysis of benzylic halides).

Sources

using 4-(Chlorodifluoromethyl)benzonitrile as a difluoromethyl radical precursor

Application Note: 4-(Chlorodifluoromethyl)benzonitrile as a Robust Aryldifluoromethyl Radical Precursor in Photoredox Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The incorporation of difluoromethylene (

4-(Chlorodifluoromethyl)benzonitrile (

Following SET, the transient radical anion undergoes rapid mesolytic cleavage to expel a chloride anion (

Physicochemical Properties & Precursor Comparison

To justify the selection of 4-(chlorodifluoromethyl)benzonitrile, it is essential to compare its parameters against other common fluoroalkyl radical precursors. The cyano group not only facilitates the initial SET but also provides a versatile synthetic handle for downstream derivatization (e.g., reduction to amine, hydrolysis to carboxylic acid).

Table 1: Comparison of Common Fluoroalkyl Radical Precursors

| Precursor | Radical Generated | Activation Mode | Relative Reduction Potential | Byproducts | Handling / Stability |

| Photoredox (SET) | Low (Easily reduced) | Bench-stable solid/liquid | |||

| PhCF | PhCF | Photoredox (SET) | High (Requires strong reductant) | Bench-stable liquid | |

| BrCF | Photoredox (SET) | Moderate | Bench-stable liquid | ||

| CF | Oxidative Photoredox | N/A (Oxidative activation) | Hygroscopic solid | ||

| TMSCF | Oxidative / Additives | N/A | TMS-F | Volatile liquid |

Mechanistic Pathway: Radical-Polar Crossover

In alkene difunctionalization, the initial radical addition yields a carbon-centered radical. Rather than undergoing a second radical coupling, this intermediate is oxidized by the Ir(IV) state of the photocatalyst to a carbocation. This "radical-polar crossover" pathway terminates via nucleophilic trapping, regenerating the ground-state photocatalyst [3].

Photoredox-mediated radical-polar crossover mechanism for alkene aryldifluoromethylation.

Experimental Protocols

Protocol A: Intermolecular Amino-Aryldifluoromethylation of Alkenes

This protocol describes the three-component coupling of an alkene, 4-(chlorodifluoromethyl)benzonitrile, and an amine nucleophile.

Materials Required:

-

4-(Chlorodifluoromethyl)benzonitrile (1.5 equiv)

-

Alkene substrate (1.0 equiv, e.g., styrene derivative)

-

Amine nucleophile (2.0 equiv)

-

-Ir(ppy)

-

K

HPO -

Anhydrous Acetonitrile (MeCN, 0.1 M)

Step-by-Step Procedure:

-

Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene (0.5 mmol),

-Ir(ppy) -

Precursor Addition: Add 4-(chlorodifluoromethyl)benzonitrile (0.75 mmol, ~141 mg) to the mixture.

-

Causality Note: Adding the precursor in a 1.5x stoichiometric excess compensates for competitive protodehalogenation (hydrogen atom abstraction) side reactions that occur before alkene trapping.

-

-

Solvent & Degassing: Add 5.0 mL of anhydrous MeCN. Seal the tube with a rubber septum. Degas the mixture via three consecutive freeze-pump-thaw cycles.

-

Causality Note: Molecular oxygen is a potent triplet quencher. Failing to rigorously degas the solvent will quench the *Ir(III) excited state and intercept the carbon-centered radicals to form peroxides, severely depressing the yield.

-

-

Irradiation: Backfill the tube with Argon. Place the reaction vessel approximately 2-3 cm away from a 34W Blue LED lamp (

= 450 nm). Stir vigorously at room temperature for 16-24 hours.-

Self-Validation Check: The reaction mixture should maintain a vibrant luminescence initially and may darken slightly as the catalytic cycle turns over. A complete loss of color or precipitation of black solids indicates catalyst degradation.

-

-

Workup: Quench the reaction by opening the tube to air. Dilute with ethyl acetate (15 mL) and wash with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na

SO

Protocol B: Minisci-Type C-H Aryldifluoromethylation of Heteroarenes

Designed for late-stage functionalization of drug-like scaffolds (e.g., pyridines, quinolines).

Materials Required:

-

Heteroarene (1.0 equiv)

-

4-(Chlorodifluoromethyl)benzonitrile (2.0 equiv)

-

Eosin Y (Photocatalyst, 5 mol%)

-

Trifluoroacetic acid (TFA, 1.5 equiv)

-

Dimethyl sulfoxide (DMSO, 0.2 M)

Step-by-Step Procedure:

-

Preparation: To a 10 mL vial, add the heteroarene (0.5 mmol), 4-(chlorodifluoromethyl)benzonitrile (1.0 mmol), and Eosin Y (0.025 mmol).

-

Activation: Add DMSO (2.5 mL) followed by TFA (0.75 mmol).

-

Causality Note: TFA protonates the heteroarene, significantly increasing its electrophilicity. This polarity-matching strategy is crucial because the incoming

-CN-C

-

-

Degassing & Irradiation: Sparge the solution with Argon for 15 minutes. Seal the vial and irradiate with Green LEDs (

= 530 nm) for 24 hours at room temperature. -

Workup: Neutralize the mixture with saturated aqueous NaHCO

, extract with dichloromethane, dry, and purify.

Troubleshooting & Optimization Insights

-

Low Conversion: Often caused by inefficient SET. Ensure the emission spectrum of the light source perfectly overlaps with the absorption maximum of the photocatalyst. If using 4-(chlorodifluoromethyl)benzonitrile, blue light with Ir-based catalysts is optimal.

-

Protodehalogenation (

formation): If the radical abstracts a hydrogen atom from the solvent before adding to the alkene, switch to a solvent with stronger C-H bonds (e.g., MeCN or t-BuOH instead of THF or ethers). -

Over-oxidation: In radical-polar crossover, if the intermediate carbocation undergoes elimination (yielding an alkene) rather than nucleophilic trapping, increase the concentration of the nucleophile or decrease the reaction temperature to kinetically favor the bimolecular trapping event.

References

-

Title: Visible-light photoredox-catalyzed radical aryldifluoromethylation of N-arylacrylamides with S-(difluoromethyl)sulfonium salt Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: One-Electron Reductive Cleavage of the C−Cl Bond of ArCF2Cl: Convenient Route for the Synthesis of ArCF2 Derivatives Source: Bulletin of the Chemical Society of Japan URL: [Link]

-

Title: Photoinduced Radical-Ionic Transfer of Various Chlorofluorocarbons to Alkenes from Oxime-Based Surrogates Source: CCS Chemistry URL: [Link]

Application Note & Protocol: Electrochemical Reduction of 4-(Chlorodifluoromethyl)benzonitrile to 4-(Difluoromethyl)benzonitrile

Abstract

This document provides a comprehensive guide to the electrochemical synthesis of 4-(difluoromethyl)benzonitrile via the reductive dehalogenation of 4-(chlorodifluoromethyl)benzonitrile. The difluoromethyl group is a critical pharmacophore in modern drug discovery, acting as a bioisostere for hydroxyl or thiol groups. Traditional synthetic routes often require harsh reagents or multi-step processes. Electrochemical methods offer a sustainable, mild, and highly selective alternative, minimizing waste and enhancing safety.[1][2] This guide details the theoretical underpinnings, analytical pre-characterization using cyclic voltammetry, and a full protocol for preparative-scale electrolysis. It is intended for researchers in organic synthesis, medicinal chemistry, and process development seeking to leverage green chemistry principles for the synthesis of valuable fluorinated building blocks.[1]

Theoretical Background & Mechanistic Insights

The electrochemical reduction of aryl halides is a well-established transformation that typically proceeds through a stepwise mechanism involving single-electron transfers.[3][4] The selective cleavage of a carbon-chlorine (C-Cl) bond in the presence of more robust carbon-fluorine (C-F) bonds is the cornerstone of this protocol. The C-Cl bond is significantly weaker and thus possesses a less negative reduction potential than the C-F bond, enabling high selectivity.[5]

The proposed mechanism for the reduction of 4-(chlorodifluoromethyl)benzonitrile ( 1 ) is as follows:

-

Initial Electron Transfer: The substrate 1 diffuses to the cathode surface and accepts an electron to form a transient radical anion intermediate ( [6]•̄ ). This is typically the rate-determining step.

-

Dissociative Electron Transfer: The radical anion is unstable and rapidly undergoes cleavage of the C-Cl bond, eliminating a chloride ion (Cl⁻) and forming the 4-(difluoromethyl)benzonitrile radical ( 2 ).

-

Second Electron Transfer & Protonation: The resulting radical 2 is more easily reduced than the starting material. It can accept a second electron at the cathode surface to form an anion ( 3 ). This anion is then protonated by a proton source in the electrolyte solution (often residual water or the solvent itself) to yield the final product, 4-(difluoromethyl)benzonitrile ( 4 ).

An alternative fate for the radical intermediate 2 is hydrogen atom abstraction from the solvent, though the two-electron pathway is often dominant in preparative electrolysis.[1]

Analytical Pre-Analysis: Cyclic Voltammetry (CV)

Before attempting a bulk electrolysis, it is imperative to analyze the substrate using cyclic voltammetry (CV).[7] This technique provides critical information about the reduction potential of the starting material, allowing for the selection of an appropriate potential for the preparative-scale reaction.[6][8] An irreversible reduction peak is expected, corresponding to the C-Cl bond cleavage.[1][4]

Protocol 2.1: Cyclic Voltammetry Analysis

-

Electrolyte Preparation: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium tetrafluoroborate (TBATFB), in anhydrous acetonitrile (MeCN). Due to their good solubility and high electrochemical stability, tetraalkylammonium salts are often employed.[9]

-

Analyte Solution: Prepare a 1-2 mM solution of 4-(chlorodifluoromethyl)benzonitrile in the previously prepared electrolyte solution.

-

Cell Assembly: Assemble a standard three-electrode electrochemical cell.[10][11]

-

Working Electrode: 3 mm glassy carbon electrode.

-

Reference Electrode: Ag/AgCl (or a non-aqueous Ag/Ag⁺ reference).

-

Counter Electrode: Platinum wire.

-

-

Degassing: Purge the analyte solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electroactive and can interfere with the measurement.

-

CV Scan:

-

Perform a background scan of the electrolyte solution first to determine the potential window.

-

Run the CV of the analyte solution, scanning from an initial potential of 0 V towards a negative potential (e.g., -2.5 V) and back.

-

Typical scan rates are 50-200 mV/s.[12]

-

-

Data Analysis: Identify the potential of the irreversible reduction peak (Epc). This potential is characteristic of the C-Cl bond reduction. The preparative electrolysis should be conducted at a potential approximately 100-200 mV more negative than this peak potential to ensure a sufficient reaction rate.

| Parameter | Typical Value/Condition | Rationale |

| Solvent | Anhydrous Acetonitrile (MeCN) | Wide potential window, good solubility for substrate and electrolyte. |

| Supporting Electrolyte | 0.1 M TBATFB | Ensures conductivity of the solution with high electrochemical stability.[9] |

| Analyte Concentration | 1-2 mM | Sufficient for a clear signal without distorting the voltammogram. |

| Working Electrode | Glassy Carbon | Inert material with a wide cathodic potential window.[9] |

| Scan Rate | 100 mV/s | Provides a good balance between signal and capacitive current. |

| Potential Window | 0 V to -2.5 V vs Ag/AgCl | Sufficient to observe the reduction of most aryl chlorides.[13] |

Preparative-Scale Electrolysis Protocol

This protocol outlines the procedure for the bulk conversion of the starting material into the desired product. A divided (H-type) electrochemical cell is recommended to prevent the product from being oxidized at the anode.

Materials & Equipment

-

Reagents:

-

4-(Chlorodifluoromethyl)benzonitrile (Substrate)[14]

-

Anhydrous Acetonitrile (MeCN)

-

Tetrabutylammonium tetrafluoroborate (TBATFB)

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Magnesium Sulfate (for drying)

-

-

Equipment:

-

Potentiostat/Galvanostat

-

Divided (H-type) electrochemical cell with a frit or membrane separator

-

Cathode (Working Electrode): Reticulated vitreous carbon (RVC) or glassy carbon plate

-

Anode (Counter Electrode): Graphite rod or Platinum mesh

-

Reference Electrode: Ag/AgCl

-

Magnetic stirrer and stir bars

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for work-up and purification

-

Protocol 3.1: Preparative Electrolysis

-

Cell Preparation:

-

Catholyte: In the cathodic chamber, dissolve 4-(chlorodifluoromethyl)benzonitrile (e.g., 1 mmol, 187.6 mg) and TBATFB (0.1 M) in anhydrous MeCN (e.g., 20 mL).

-

Anolyte: In the anodic chamber, prepare a solution of TBATFB (0.1 M) in anhydrous MeCN (20 mL). The volume in both chambers should be equal.

-

-

Electrode Setup:

-

Place the cathode and reference electrode in the cathodic chamber. Ensure the reference electrode tip is close to the cathode surface.

-

Place the anode in the anodic chamber.

-

-

Degassing: Purge the catholyte with an inert gas for at least 20 minutes. Maintain a gentle inert atmosphere over the solution throughout the electrolysis.

-

Electrolysis:

-

Begin stirring the catholyte.

-

Apply a constant potential (potentiostatic mode) determined from the prior CV analysis (e.g., Epc - 0.2 V).

-

Continue the electrolysis until the total charge passed corresponds to the consumption of the starting material (theoretical charge = 2 * F * moles of substrate, where F is the Faraday constant, ~96,485 C/mol). The reaction can also be monitored by TLC or GC analysis of aliquots from the catholyte.

-

-

Work-up:

-

Once the reaction is complete, disassemble the cell.

-

Combine the catholyte solution in a round-bottom flask and remove the acetonitrile under reduced pressure.

-

Re-dissolve the residue in deionized water (e.g., 50 mL) and extract with an organic solvent like dichloromethane or ethyl acetate (3 x 30 mL). The supporting electrolyte will remain in the aqueous phase.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel if necessary.

-

Characterize the final product, 4-(difluoromethyl)benzonitrile, by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[15]

-

| Parameter | Recommended Setting | Rationale |

| Cell Type | Divided (H-Type) | Prevents anodic oxidation of the substrate or product. |

| Mode | Potentiostatic (Constant Potential) | Provides higher selectivity compared to galvanostatic (constant current) mode.[16] |

| Applied Potential | Epc - 0.2 V (from CV) | Ensures a sufficient driving force for the reduction while minimizing side reactions. |

| Charge Passed | ~2.2 F/mol | Corresponds to a two-electron process. A slight excess ensures complete conversion. |

| Work-up Solvent | Dichloromethane / Ethyl Acetate | Efficiently extracts the organic product from the aqueous electrolyte solution. |

Conclusion

This application note provides a robust and detailed framework for the electrochemical reduction of 4-(chlorodifluoromethyl)benzonitrile. By leveraging cyclic voltammetry for preliminary analysis and conducting a controlled potential electrolysis in a divided cell, researchers can achieve a clean and efficient synthesis of 4-(difluoromethyl)benzonitrile. This electro-organic method aligns with the principles of green chemistry, offering a powerful tool for accessing valuable fluorinated molecules in pharmaceutical and materials science research.

References

- Electrochemical Analysis Methods. (2025, December 13). Sustainability Directory.

- Nelson, S. (2025). Electrochemical Methods for Analytical Science: Techniques and Perspectives. IPAEI.

- The electrochemical coupling reactions of organic halides compound in a valuable and practical manner for C—C and C–heteroatom formation: An overview. (n.d.). ScienceDirect.

- Electroanalytical Methods: Innovations in Chemical Analysis. (2024, August 29). AZoLifeSciences.

- Electrochemical Analysis. (n.d.). EAG Laboratories.

- Recent advances and applications of electrochemical mass spectrometry for real-time monitoring of electrochemical reactions. (n.d.). Analyst (RSC Publishing).

- Modern photo- and electrochemical approaches to aryl radical generation. (2024, August 8). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO00999A.

- Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. (2025, January 22). ChemRxiv.

- Cathodic Radical Cyclisation of Aryl Halides Using a Strongly- Reducing Catalytic Mediator in Flow. (n.d.). ePrints Soton.

- Electroreduction Strategy: A Sustainable Tool for Generation of Aryl Radicals. (2025, July 21). Wiley Online Library.

- Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications. (2022, July 20). Beilstein Journals.

- Organic Electrochemistry: Molecular Syntheses with Potential. (2021, March 9). ACS Central Science.

- Preparative Organic Electrochemistry. (n.d.). ResearchGate.

- Synthetic Organic Electrochemistry: An Enabling and Innately Sustainable Method. (2016, May 5). PMC.

- Preparative Electrolysis on the Laboratory Scale. (n.d.). ResearchGate.

- Setting Up An Electrolysis Apparatus (Large). (2013, July 16). YouTube.

- Electrochemical reduction of dichlorodifluoromethane on silver and lead electrodes. (2015, July 21). ResearchGate.

- Electrochemical synthesis of β-difluoromethylamide compounds by N-benzenesulfonylacrylamide with difluorine reagents. (n.d.). Chemical Communications (RSC Publishing).

- 4-(Difluoromethyl)benzonitrile synthesis. (n.d.). ChemicalBook.

- Advances in PFAS electrochemical reduction: Mechanisms, materials, and future perspectives. (2025, March 16). PubMed.

- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024, December 31). Organic Syntheses.

- (PDF) Electrochemical reduction of carbon–fluorine bond in 4-fluorobenzonitrile – Mechanistic analysis employing Marcus–Hush quadratic activation-driving force relation. (n.d.). ResearchGate.

- Electrochemical reduction of dichlorodifluoromethane at a Nafion® solid polymer electrolyte cell. (2000, January 25). ScienceDirect. DOI: 10.1016/s0022-0728(99)00499-0.

- EXPERIMENT 5. CYCLIC VOLTAMMETRY. (n.d.). MSU chemistry.

- An Expanded Experiment To Introduce Undergraduate Students to Cyclic Voltammetry and Electrochemical Simulations. (2016, March 24). Pendidikan Kimia.

- Cyclic Voltammetry of [Ru(bpy)3]. (n.d.). UMass Boston.

- Synthesis and electrochromic properties of benzonitriles with various chemical structures. (2019). SciSpace.

- Experiments in Analytical Electrochemistry 4. The Cyclic Voltammetry of Dopamine: an ec mechanism. (n.d.).

- 51012-21-6 | 4-(Chlorodifluoromethyl)benzonitrile. (n.d.). ChemScene.

Sources

- 1. BJOC - Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications [beilstein-journals.org]

- 2. Synthetic Organic Electrochemistry: An Enabling and Innately Sustainable Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern photo- and electrochemical approaches to aryl radical generation - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00999A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Advances in PFAS electrochemical reduction: Mechanisms, materials, and future perspectives [pubmed.ncbi.nlm.nih.gov]

- 6. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. primescholars.com [primescholars.com]

- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 12. asdlib.org [asdlib.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. chemscene.com [chemscene.com]

- 15. 4-(Difluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

functionalization of benzonitriles with chlorodifluoromethyl groups

Application Note: Precision Functionalization of Benzonitriles with Chlorodifluoromethyl ( ) Groups

Part 1: Executive Summary & Strategic Analysis

The Chlorodifluoromethyl Motif in Medicinal Chemistry

The chlorodifluoromethyl group (

-

Lipophilicity Modulation: The chlorine atom increases lipophilicity (

) relative to fluorine, enhancing membrane permeability. -

Electronic Signature: The

group is a moderate electron-withdrawing group (EWG) but possesses a unique " -

Synthetic Utility: Unlike the inert

, the

The Benzonitrile Challenge

Functionalizing benzonitriles with

-

Electronic Mismatch: The nitrile group (

) is strongly electron-withdrawing, deactivating the arene ring toward electrophilic attack. -

Radical Polarity: The chlorodifluoromethyl radical (

), generated in modern photoredox protocols, is electrophilic . Consequently, it reacts rapidly with electron-rich arenes (e.g., anisole, aniline) but sluggishly with electron-deficient systems like benzonitriles.

Strategic Solution: To successfully install

-

Method A (Direct C-H Functionalization): Utilizes high-energy photoredox catalysis. Best for: Amino-benzonitriles or benzonitriles with compensating electron-donating groups.

-

Method B (Targeted Cross-Coupling): Utilizes copper-mediated transfer to aryl halides. Best for: Unsubstituted or highly electron-deficient benzonitriles (using 4-iodobenzonitrile as a precursor).

Part 2: Experimental Protocols

Protocol A: Visible-Light Mediated Decarboxylative C–H Chlorodifluoromethylation

Recommended for: Late-stage functionalization of complex scaffolds where pre-functionalization (halogenation) is undesirable.

Mechanism: This protocol leverages the in situ formation of a redox-active ester from chlorodifluoroacetic anhydride (CDFAA) and pyridine N-oxide , followed by photocatalytic decarboxylation to generate the

Materials & Reagents

| Component | Role | Specification |

| Substrate | Target Arene | 0.5 mmol Benzonitrile derivative |

| CDFAA | Radical Source | Chlorodifluoroacetic anhydride (1.5 equiv) |

| PNO | Redox Trigger | 4-Phenylpyridine N-oxide (1.2 equiv) |

| Catalyst | Photocatalyst | |

| Solvent | Medium | Acetonitrile (MeCN), anhydrous, degassed |

| Light Source | Energy Input | Blue LEDs ( |

Step-by-Step Workflow

-

Complex Formation (In Situ):

-

In a 10 mL vial equipped with a magnetic stir bar, dissolve 4-Phenylpyridine N-oxide (1.2 equiv) in MeCN (2.0 mL).

-

Add Chlorodifluoroacetic anhydride (CDFAA, 1.5 equiv) dropwise.

-

Observation: The solution may warm slightly as the redox-active acyloxy-pyridinium species forms. Stir for 5 minutes.

-

-

Reaction Assembly:

-

Add the Benzonitrile substrate (0.5 mmol) and the photocatalyst

(1 mol%) to the vial. -

Seal the vial with a septum cap.

-

-

Deoxygenation:

-

Sparge the solution with Argon or Nitrogen for 10 minutes to remove oxygen (which quenches the triplet state of the Ruthenium catalyst).

-

-

Irradiation:

-

Place the vial 2–3 cm away from the Blue LED source. Use a fan to maintain the reaction temperature at

(room temperature). -

Stir vigorously under irradiation for 16–24 hours.

-

-

Workup & Purification:

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated

(to neutralize residual acid/anhydride) followed by brine. -

Dry the organic layer over

, filter, and concentrate in vacuo. -

Purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient).

-

Critical Note on Regioselectivity: For benzonitriles, the electrophilic

Protocol B: Copper-Mediated Cross-Coupling of Iodobenzonitriles

Recommended for: Precision synthesis of specific isomers (e.g., 4-(chlorodifluoromethyl)benzonitrile) with high reliability.

Mechanism: A copper(I) species facilitates the oxidative addition of the aryl iodide, followed by transmetallation with the silyl-reagent and reductive elimination.

Materials & Reagents

| Component | Role | Specification |

| Substrate | Precursor | 4-Iodobenzonitrile (1.0 equiv) |

| Reagent | ||

| Catalyst | Metal Mediator | CuI (Copper(I) Iodide) (1.0 equiv) |

| Ligand | Stabilization | 1,10-Phenanthroline (1.0 equiv) |

| Activator | Silyl cleavage | CsF (Cesium Fluoride) (2.0 equiv) |

| Solvent | Medium | DMF (Dimethylformamide), anhydrous |

Step-by-Step Workflow

-

Glovebox/Schlenk Setup:

-

This reaction is sensitive to moisture. Flame-dry a 25 mL Schlenk tube and cool under Argon.

-

-

Reagent Loading:

-

Add CuI (1.0 equiv), 1,10-Phenanthroline (1.0 equiv), and CsF (2.0 equiv) to the tube.

-

Add the 4-Iodobenzonitrile (1.0 equiv).

-

-

Solvent & Silyl Addition:

-

Add anhydrous DMF (concentration 0.2 M).

-

Add

(2.0 equiv) via syringe.

-

-

Reaction:

-

Seal the tube and heat to

for 12 hours. -

Note: The reaction mixture typically turns dark brown/green as the active Cu-species forms.

-

-

Workup:

Part 3: Mechanistic Visualization

The following diagram illustrates the Photoredox Decarboxylative Pathway (Protocol A) , highlighting the generation of the electrophilic radical and its interaction with the arene.

Figure 1: Mechanistic pathway for the visible-light mediated generation of

Part 4: Troubleshooting & Optimization Data

Reagent Compatibility Table

| Reagent | Function | Compatibility with CN Group | Comments |

| Nucleophilic Source | High | Best for cross-coupling. Requires dry conditions.[6][5] | |

| CDFAA | Radical Source | Moderate | Acidic byproduct may hydrolyze nitriles if not buffered. Use |

| Radical Source | Low | Often requires high T or harsher initiation; less selective than CDFAA. | |

| Organometallic | Moderate | Hard to prepare; |

Common Failure Modes

-

Low Conversion (Protocol A): Usually due to oxygen quenching. Solution: Ensure rigorous degassing (freeze-pump-thaw is superior to sparging).

-

Protodehalogenation (Product is

instead of -

Regioisomeric Mixtures (Protocol A): Inherent to radical addition on substituted arenes. Solution: Switch to Protocol B (Cross-Coupling) if a single isomer is required.

References

-

Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. Source: National Institutes of Health (NIH) / ACS Central Science URL:[Link]

-

Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. (Foundation for Cu-mediated fluoroalkylation protocols) Source: Journal of the American Chemical Society URL:[7][Link]

-

Visible Light‐Mediated Metal‐Free Chlorodifluoromethylation of Arenes. Source: European Journal of Organic Chemistry URL:[Link]

-

Copper-mediated trifluoromethylation of aryl iodides using TMSCF3. (Analogous mechanistic basis for TMS-CF2Cl) Source: ResearchGate / Organometallics URL:[Link][8]

Sources

- 1. Copper-mediated difluoromethylation of electron-poor aryl iodides at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. chemscene.com [chemscene.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Strategic Synthesis of Difluoromethylated Drug Analogs via Benzonitrile Intermediates

An Application Note for Medicinal and Synthetic Chemists

Abstract

The difluoromethyl (–CF₂H) group has become a crucial substituent in modern drug design, valued for its ability to enhance metabolic stability, modulate lipophilicity, and act as a bioisosteric replacement for common functional groups like hydroxyls and thiols.[1][2] This application note provides a detailed guide for researchers on the synthesis of difluoromethylated drug analogs, with a specific focus on strategies involving benzonitrile intermediates. We explore the underlying mechanistic principles, present detailed, field-proven protocols for direct C-H difluoromethylation and cross-coupling reactions, and offer insights into experimental design and troubleshooting.

Introduction: The Strategic Value of the Difluoromethyl Group

The strategic incorporation of fluorine into drug candidates is a well-established method for optimizing pharmacokinetic and pharmacodynamic properties.[2][3] While the trifluoromethyl (–CF₃) group is widely used to increase lipophilicity and block metabolic pathways, the difluoromethyl (–CF₂H) group offers a more nuanced set of advantages.[3][4]

The –CF₂H moiety is unique because it can act as a lipophilic hydrogen bond donor .[1][5][6] This allows it to serve as a metabolically stable bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups, which are often susceptible to metabolism but crucial for target binding.[2][6] The introduction of a –CF₂H group can therefore maintain or enhance binding affinity while improving a drug's half-life and membrane permeability.[1][2][7]

Benzonitrile scaffolds are ubiquitous in medicinal chemistry, serving as precursors to tetrazoles, amidines, and other key functional groups. Developing robust methods to install the –CF₂H group onto these scaffolds is therefore a high-priority objective in drug discovery. This guide focuses on practical, modern methods to achieve this transformation.

Caption: Bioisosteric relationship of the -CF₂H group.

Mechanistic Foundations of Difluoromethylation

The introduction of a –CF₂H group can be achieved through several distinct mechanistic pathways: radical, nucleophilic, and electrophilic. The choice of method depends on the substrate, desired regioselectivity, and functional group tolerance.[1][7]

Radical Difluoromethylation: This is one of the most powerful strategies for late-stage functionalization, particularly for C–H difluoromethylation of (hetero)arenes.[8][9] The process typically involves the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor. Photoredox catalysis, using catalysts like Ir(ppy)₃ or Rose Bengal under visible light irradiation, is a common method for generating this radical under mild conditions.[1][2][10][11] The highly electrophilic •CF₂H radical then adds to the electron-rich aromatic ring of the benzonitrile substrate, followed by an oxidation step to restore aromaticity.

Caption: Generalized photoredox cycle for C-H difluoromethylation.

Nucleophilic Difluoromethylation: These methods utilize a difluoromethyl anion equivalent, often generated from reagents like (difluoromethyl)trimethylsilane (TMSCF₂H).[1][12] This approach is highly effective in cross-coupling reactions, where a transition metal catalyst (e.g., nickel or copper) facilitates the coupling of the difluoromethyl nucleophile with an electrophilic benzonitrile derivative, such as a 4-bromobenzonitrile.[13][14][15]

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps and expected outcomes.

Protocol 1: Visible-Light-Mediated C-H Difluoromethylation of Benzonitrile

This protocol describes the direct difluoromethylation of a benzonitrile C-H bond using an organic photoredox catalyst. It is an operationally simple method suitable for late-stage functionalization.[10][11]

Core Rationale: This method leverages the power of photoredox catalysis to generate a difluoromethyl radical under exceptionally mild conditions (room temperature, visible light). Oxygen from the air often serves as the terminal oxidant, making the procedure robust and straightforward. The choice of an organic dye like Rose Bengal avoids potentially toxic or expensive heavy metal catalysts.

Caption: Experimental workflow for photoredox C-H difluoromethylation.

Materials & Equipment:

-

Benzonitrile substrate (e.g., 4-methoxybenzonitrile) (1.0 equiv)

-

Sodium difluoromethylsulfinate (CF₂HSO₂Na) (4.0 equiv)[10]

-

Rose Bengal (2-5 mol%)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc) & Water (for workup)

-

Standard glassware, magnetic stirrer, and a visible light source (e.g., 3W green LEDs)

-

TLC plates and silica gel for chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a 10 mL vial equipped with a magnetic stir bar, add the benzonitrile substrate (0.2 mmol, 1.0 equiv), sodium difluoromethylsulfinate (0.8 mmol, 4.0 equiv), and Rose Bengal (0.004 mmol, 2 mol%).

-

Causality: Using a significant excess of the sulfinate salt ensures a steady concentration of the •CF₂H radical throughout the reaction.

-

-

Solvent Addition: Add anhydrous DMSO (2 mL) to the vial. The reaction is typically run open to the air or under an air-filled balloon.

-

Causality: DMSO is an excellent solvent for this transformation due to its polarity and high boiling point. Oxygen in the air is the terminal oxidant required to regenerate the catalyst and form the final product.[10]

-

-

Irradiation: Place the vial approximately 5-10 cm from the green LED lamp and begin vigorous stirring. The reaction mixture should be a distinct pink/red color.

-

Causality: Green light corresponds to the absorption maximum of Rose Bengal, efficiently promoting it to its excited state to initiate the single-electron transfer (SET) process.

-

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Upon completion, dilute the reaction mixture with 20 mL of water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

-

Insight: Difluoromethylated compounds can have unique polarities. A typical eluent system is a gradient of ethyl acetate in hexanes. It is crucial to optimize this on a TLC plate first.[16]

-

Protocol 2: Nickel-Catalyzed Cross-Coupling of 4-Bromobenzonitrile

This protocol details a cross-electrophile coupling method, which is highly effective for substrates that are pre-functionalized with a halide.[14][15]

Core Rationale: This strategy uses a nickel catalyst to couple two different electrophiles: an aryl bromide and a difluoromethyl sulfone. A reducing agent (like zinc or manganese) is used to drive the catalytic cycle. The pyridyl group on the sulfone reagent is believed to be crucial for reactivity, potentially by coordinating to the metal center.[14][15]

Caption: Experimental workflow for Ni-catalyzed cross-coupling.

Materials & Equipment:

-

4-Bromobenzonitrile (1.0 equiv)

-

Difluoromethyl 2-pyridyl sulfone (1.5 equiv)

-

NiCl₂·glyme (5 mol%)

-

4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%)

-

Zinc dust (<10 micron, activated) (3.0 equiv)

-

N,N-Dimethylacetamide (DMA), anhydrous

-

Inert atmosphere glovebox or Schlenk line technique

Step-by-Step Procedure:

-

Reaction Setup (Inert Atmosphere): Inside a glovebox, add 4-bromobenzonitrile (0.2 mmol, 1.0 equiv), NiCl₂·glyme (0.01 mmol, 5 mol%), dtbbpy (0.01 mmol, 5 mol%), and zinc dust (0.6 mmol, 3.0 equiv) to a vial with a stir bar.

-

Causality: Nickel-catalyzed cross-coupling reactions are sensitive to air and moisture. The Ni(0) active species is generated in situ by the reduction of the Ni(II) precatalyst with zinc. The bipyridine ligand stabilizes the nickel catalytic species.

-

-

Reagent Addition: Add difluoromethyl 2-pyridyl sulfone (0.3 mmol, 1.5 equiv), followed by anhydrous DMA (1 mL). Seal the vial tightly.

-

Reaction: Remove the vial from the glovebox and stir at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction by taking aliquots (under an inert atmosphere if possible) and analyzing via GC-MS or LC-MS.

-

Workup: Upon completion, unseal the vial and dilute the mixture with 20 mL of ethyl acetate. Filter the suspension through a pad of Celite to remove zinc and inorganic salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

-

Causality: The NH₄Cl wash helps to quench the reaction and remove remaining zinc salts.

-

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary and Troubleshooting

The following table summarizes typical results for these methodologies, compiled from literature sources.

| Method | Substrate | CF₂H Source | Catalyst / Conditions | Typical Yield | Reference |

| Photoredox C-H | Electron-rich (hetero)arenes | CF₂HSO₂Na | Rose Bengal, Green LED, DMSO, Air | 50-85% | [10],[11] |

| Ni-Catalyzed Coupling | (Hetero)aryl Bromides | Difluoromethyl 2-pyridyl sulfone | NiCl₂·glyme / dtbbpy, Zn, DMA, RT | 60-90% | [14],[15] |

Troubleshooting & Key Considerations:

-

Low Yield in Photoredox Reaction: Ensure sufficient light penetration by not using an overly concentrated solution. Confirm the activity of the LED source. Ensure the reaction is open to air or has an adequate oxygen supply.

-